4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene derivatives can vary greatly depending on the specific compound. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives can be complex and varied. For example, an iminyl radical initially generates by a single-electron-transfer (SET) process .Physical and Chemical Properties Analysis
Thiophene derivatives exhibit a variety of physical and chemical properties. They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Mechanism of Action
Target of action
Thiophene derivatives have been found to exhibit a variety of biological activities. For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Mode of action
For example, certain thiophene derivatives can inhibit enzymes or block channels to exert their effects .
Biochemical pathways
Thiophene derivatives are known to affect a variety of biochemical pathways depending on their specific structures and targets .
Result of action
Thiophene derivatives are known to exhibit a variety of effects at the molecular and cellular level, such as anti-inflammatory, antimicrobial, and anticancer activities .
Safety and Hazards
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The current research is envisioned to highlight some recent and particularly remarkable examples of the synthesis of thiophene derivatives .
Biochemical Analysis
Biochemical Properties
4-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiophene derivatives have been shown to exhibit interactions with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs . Additionally, the tetrahydroisoquinoline moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, the compound may alter gene expression by interacting with transcription factors or epigenetic regulators, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. For instance, it may inhibit enzyme activity by binding to the active site and preventing substrate access . Additionally, it can modulate gene expression by interacting with DNA or RNA, influencing transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that thiophene derivatives can be relatively stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with potential implications for chronic exposure and therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection or anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity or neurotoxicity . Threshold effects are important to consider when determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism . The compound may also affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. These interactions can influence the overall metabolic profile and bioavailability of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is important for its function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its activity, as interactions with specific subcellular structures or biomolecules can modulate its biological effects.
Properties
IUPAC Name |
4-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS.ClH/c1-2-5-11-10(4-1)8-14-9-12(11)13-6-3-7-15-13;/h1-7,12,14H,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORNESXSCDJFIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)C3=CC=CS3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183008-14-2 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-4-(2-thienyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183008-14-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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